![molecular formula C15H15N3O2S3 B442698 2-((2-((4,6-Dimethylpyrimidin-2-yl)thio)ethyl)sulfonyl)benzo[d]thiazole CAS No. 371119-16-3](/img/structure/B442698.png)
2-((2-((4,6-Dimethylpyrimidin-2-yl)thio)ethyl)sulfonyl)benzo[d]thiazole
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Overview
Description
This compound is a derivative of 2-((4,6-dimethylpyrimidin-2-yl)thio)-N-phenylacetamide . It has been studied for its potential as a human sirtuin 2 (SIRT2) inhibitor . SIRT2 plays pivotal roles in multiple biological processes such as cell cycle regulation, autophagy, immune and inflammatory responses . Dysregulation of SIRT2 was considered as a main aspect contributing to several human diseases, including cancer .
Molecular Structure Analysis
The molecular structure of this compound is likely complex, given its derivative nature. It has been found to bind to the active site of Pseudomonas aeruginosa quorum sensing LasR system with better affinity compared to reference compounds .Scientific Research Applications
Synthesis of Bioactive Pyrimidine Derivatives
Compounds with a pyrimidine structure, like the one mentioned, could be used as reagents for synthesizing novel bioactive pyrimidine derivatives with potential medicinal applications .
Biological Activity in Phenoxy Acetates
Similar compounds have been synthesized and characterized for their biological activity, which could imply potential uses in developing new pharmaceuticals .
SIRT2 Inhibition for Therapeutic Purposes
Derivatives of similar compounds have been discovered as potent SIRT2 inhibitors, which could be used in therapeutic applications for diseases where SIRT2 is implicated .
Antitumor and Cytotoxic Activity
Thiazole compounds have been associated with antitumor and cytotoxic activities, suggesting that similar structures could be explored for cancer treatment .
Mechanism of Action
Target of Action
The primary target of the compound “2-((2-((4,6-Dimethylpyrimidin-2-yl)thio)ethyl)sulfonyl)benzo[d]thiazole” is human sirtuin 2 (SIRT2) . SIRT2 plays pivotal roles in multiple biological processes such as cell cycle regulation, autophagy, immune and inflammatory responses . Dysregulation of SIRT2 is considered a main aspect contributing to several human diseases, including cancer .
Mode of Action
The compound interacts with SIRT2 and inhibits its function . The structure-based optimization approach led to the development of this compound as a potent SIRT2 inhibitor . The compound has shown a very good selectivity to SIRT2 over SIRT1 and SIRT3 .
Biochemical Pathways
The inhibition of SIRT2 by the compound affects multiple biological processes. It impacts cell cycle regulation, autophagy, and immune and inflammatory responses . The downstream effects of these changes contribute to the therapeutic potential of the compound in treating diseases like cancer .
Result of Action
In cellular assays, the compound has shown a potent ability to inhibit the human breast cancer cell line MCF-7 and increase the acetylation of α-tubulin in a dose-dependent manner . This indicates that the compound’s action at the molecular and cellular level could potentially be beneficial in the treatment of cancer .
Future Directions
properties
IUPAC Name |
2-[2-(4,6-dimethylpyrimidin-2-yl)sulfanylethylsulfonyl]-1,3-benzothiazole |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15N3O2S3/c1-10-9-11(2)17-14(16-10)21-7-8-23(19,20)15-18-12-5-3-4-6-13(12)22-15/h3-6,9H,7-8H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CKRRUAXDGXHDRW-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)SCCS(=O)(=O)C2=NC3=CC=CC=C3S2)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15N3O2S3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-((2-((4,6-Dimethylpyrimidin-2-yl)thio)ethyl)sulfonyl)benzo[d]thiazole |
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